Predicted pKa Differentiation from Zonisamide – Ionization-State Dependent Behavior
The predicted pKa of 3-(((4-methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is 6.03±0.42, representing a shift of approximately 4 log units compared to the clinically used analog zonisamide (pKa ≈ 10.2) [1][2]. This indicates that at physiological pH 7.4, CAS 68292-01-3 exists predominantly in its unionized form, whereas zonisamide is largely ionized.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 6.03 ± 0.42 (predicted) |
| Comparator Or Baseline | Zonisamide: ~10.2 (experimental) |
| Quantified Difference | ΔpKa ≈ -4.2 units |
| Conditions | Predicted using computational methods (20 °C); zonisamide value from literature. |
Why This Matters
This property difference directly impacts membrane permeability, protein binding, and formulation strategies, meaning CAS 68292-01-3 will behave very differently from zonisamide in biological matrices, disqualifying the latter as a proxy in assay development.
- [1] Kuujia.com. (2026). CAS 68292-01-3: 3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole – Chemical and Physical Properties. Retrieved from https://www.kuujia.com/cas-68292-01-3.html View Source
- [2] DrugBank. (2026). Zonisamide – Pharmacokinetics. Retrieved from https://go.drugbank.com/drugs/DB00909 View Source
